molecular formula C30H64N4O3 B12714264 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 94442-08-7

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Cat. No.: B12714264
CAS No.: 94442-08-7
M. Wt: 528.9 g/mol
InChI Key: DANIXADHBKGCBH-UHFFFAOYSA-N
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Description

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with multiple functional groups, including amino, hydroxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.

    Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]propyl-trimethoxysilane
  • Tris(2-aminoethyl)amine
  • 2-[(2-Aminoethyl)amino]ethanol

Uniqueness

Compared to similar compounds, 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has a unique combination of functional groups that provide it with distinct chemical reactivity and biological activity. Its long hydrophobic tail and multiple amino groups make it particularly suitable for applications in drug delivery and as a surfactant in industrial formulations.

Properties

CAS No.

94442-08-7

Molecular Formula

C30H64N4O3

Molecular Weight

528.9 g/mol

IUPAC Name

[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate

InChI

InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3

InChI Key

DANIXADHBKGCBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O

Origin of Product

United States

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